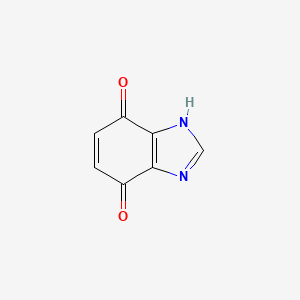![molecular formula C17H25NO3S B1210883 7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid CAS No. 122222-44-0](/img/structure/B1210883.png)
7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SQ-29072 involve the use of specific raw materials and reagents. The preparation of SQ-29072 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include specific organic compounds that will undergo chemical reactions to form the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
SQ-29072 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
SQ-29072 has been extensively studied for its applications in various fields:
Chemistry: In chemistry, SQ-29072 is used as a reagent in organic synthesis and as a standard compound for analytical methods.
Biology: In biology, SQ-29072 is used to study the inhibition of endopeptidases and their role in various biological processes.
Mechanism of Action
The mechanism of action of SQ-29072 involves the inhibition of neutral endopeptidase, an enzyme responsible for the degradation of various peptides. By inhibiting this enzyme, SQ-29072 increases the levels of peptides that have vasodilatory and organ-protective properties. This leads to a reduction in blood pressure and potential protective effects on the cardiovascular system .
Comparison with Similar Compounds
SQ-29072 can be compared with other endopeptidase inhibitors, such as omapatrilat. . Other similar compounds include:
Omapatrilat: A vasopeptidase inhibitor that also targets neutral endopeptidase and angiotensin-converting enzyme.
Captopril: An angiotensin-converting enzyme inhibitor used in the treatment of hypertension.
Properties
CAS No. |
122222-44-0 |
|---|---|
Molecular Formula |
C17H25NO3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
7-[(2-benzyl-3-sulfanylpropanoyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H25NO3S/c19-16(20)10-6-1-2-7-11-18-17(21)15(13-22)12-14-8-4-3-5-9-14/h3-5,8-9,15,22H,1-2,6-7,10-13H2,(H,18,21)(H,19,20) |
InChI Key |
KJVKOEVEFLXJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCC(=O)O |
Synonyms |
7-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)heptanoic acid Heptanoic acid, 7-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)- SQ 29,072 SQ 29072 SQ-29072 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethenyl]naphthalene-2-carboxylic acid](/img/structure/B1210810.png)


![N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-2-furancarboxamide](/img/structure/B1210814.png)




